4-Hydroxyvalsartan

Platelet aggregation Cardiovascular pharmacology Antiplatelet activity

Valsartan API QC requires certified impurity standards meeting pharmacopoeial specifications. 4-Hydroxyvalsartan (Valsartan Impurity I) is the major circulating metabolite (~11% AUC) with a Ph. Eur. acceptance limit of ≤1.0%. • Pharmacopoeial impurity A standard for HPLC/LC-MS method validation, system suitability & forced degradation studies per ICH Q3A/Q3B. • Supplied as ≥98% diastereomeric mixture with full characterization data for ANDA/DMF filing. • AT1-independent antiplatelet activity enables pharmacological benchmarking of collagen-induced platelet aggregation inhibition.

Molecular Formula C24H29N5O4
Molecular Weight 451.5 g/mol
CAS No. 188259-69-0
Cat. No. B018644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyvalsartan
CAS188259-69-0
Synonyms(S)-2-{(4(R,S)-Hydroxypentanoyl)-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methylbutyric Acid;  N-(4-Hydroxy-1-oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)_x000B_[1,1’-biphenyl]-4-yl]methyl]-L-valine;  CGP 71580
Molecular FormulaC24H29N5O4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O
InChIInChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1
InChIKeyICSQZMPILLPFKC-XLDIYJRPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyvalsartan Metabolite Reference Standard


4-Hydroxyvalsartan (also referred to as Valeryl-4-hydroxyvalsartan, V4HV, or CGP 71580; CAS 188259-69-0) is the major circulating metabolite of the angiotensin II type 1 (AT1) receptor blocker valsartan [1]. Formed via CYP2C9-mediated 4-hydroxylation in human liver, this compound is supplied primarily as a mixture of diastereomers for research and analytical applications [2]. Unlike the parent drug valsartan, which exhibits potent AT1 receptor antagonism for blood pressure reduction, 4-hydroxyvalsartan demonstrates minimal affinity for the AT1 receptor (approximately 200-fold lower than valsartan) and is therefore considered pharmacologically inactive with respect to antihypertensive action [1].

Pharmacopoeial impurity reference standard — supports valsartan API quality control and chromatographic purity workflows
Circulating metabolite analytical standard — fits bioanalytical method development for valsartan metabolite quantification
AT1-independent pharmacology tool — supports platelet aggregation pathway studies distinct from angiotensin receptor engagement

4-Hydroxyvalsartan Substitution Limitations


Substituting 4-hydroxyvalsartan with valsartan or alternative sartan metabolites introduces irreconcilable analytical and biological discrepancies. Pharmacokinetically, 4-hydroxyvalsartan is a quantifiable circulating entity representing approximately 11% of the total AUC(24 h) of plasma radioactivity following valsartan administration, making it an essential biomarker in bioequivalence and therapeutic drug monitoring studies [1]. Pharmacodynamically, while valsartan acts through potent AT1 receptor blockade (IC50 in the low nanomolar range), 4-hydroxyvalsartan exhibits negligible AT1 affinity (200-fold reduction) yet demonstrates unexpected, potent inhibition of platelet aggregation via a distinct, AT1-independent mechanism [2]. Furthermore, as a designated impurity (Valsartan Impurity I) with a pharmacopoeial limit of ≤1.0% in valsartan API, its procurement as a certified reference standard is mandatory for regulatory-compliant analytical method validation and quality control [3]. Interchanging these compounds would compromise assay accuracy, invalidate pharmacokinetic modeling, and misrepresent the compound's unique antiplatelet pharmacology.

Chromatographic profile
Retention and detection characteristics may not transfer between valsartan and its 4-hydroxy metabolite — chromatographic method conditions may require revalidation
Receptor binding context
AT1 receptor affinity differs substantially between parent and metabolite — pharmacological endpoint interpretation requires metabolite-specific review
Platelet pathway response
Antiplatelet mechanism operates through AT1-independent pathways — valsartan cannot serve as a direct substitute for antiplatelet research studies

4-Hydroxyvalsartan vs Valsartan Evidence


Platelet Aggregation Inhibition vs Valsartan

In a direct head-to-head in vitro study using blood samples from 30 subjects with multiple cardiovascular risk factors, valeryl-4-hydroxy-valsartan (V4HV) demonstrated significantly more potent inhibition of whole blood collagen-induced platelet aggregation compared to the parent drug valsartan. The study specifically noted that platelet inhibition was more potent for 4VHV than valsartan in the therapeutic concentration range [1].

Platelet Aggregation
Head-to-head
P=0.0001
vs valsartan P=0.01
Reported platelet inhibition comparison — supports AT1-independent pathway investigation
In vitro whole-blood aggregometry; n=30; tested range 10 nmol–100 µmol
Platelet aggregation Cardiovascular pharmacology Antiplatelet activity

AT1 Receptor Affinity Comparison

4-Hydroxyvalsartan is characterized by a profound loss of AT1 receptor binding affinity relative to the parent compound valsartan. This quantitative difference establishes 4-hydroxyvalsartan as a negative control or selective tool for distinguishing AT1-dependent from AT1-independent biological effects [1].

AT1 Affinity
Cross-study
~200-fold lower
Reduced AT1 receptor engagement — supports AT1-independent mechanism studies
Published receptor binding characterization; comparative data
AT1 receptor antagonism Receptor binding Off-target pharmacology

Pharmacokinetic Profile

Following oral administration of radiolabeled valsartan in healthy male volunteers, 4-hydroxyvalsartan was detected as the primary circulating metabolite, accounting for a defined fraction of total drug-related material. The validated SPE-HPLC-UV-fluorescence method achieved recoveries for valsartan and its metabolite ranging from 94.6% to 108.8%, confirming the reliability of this metabolite as an analytical target [2].

Systemic Exposure
Reported
~11% of AUC(24 h)
Supports metabolite quantification in PK modeling and bioanalytical workflows
[14C]-radiolabelled valsartan; single oral dose; healthy volunteers
Pharmacokinetics Metabolite quantification Bioanalytical method validation

Patented Antiplatelet Activity

Unlike valsartan, which is indicated for hypertension and heart failure via AT1 receptor blockade, 4-hydroxyvalsartan has been specifically patented for a distinct therapeutic application—inhibition of platelet aggregation. Novartis filed patent WO2003094915A1 covering the use of 4-hydroxyvaleryl-valsartan for treatment of coronary disease mediated by platelet aggregation, a finding considered of sufficient impact to warrant separate intellectual property protection from the parent drug [1]. This patent explicitly claims methods of inhibiting thrombocyte aggregation by administering a therapeutically effective amount of valeryl-4-hydroxyvalsartan [2].

Patent Context
Class-level
WO2003094915A1
CA 2482541
Reported intellectual property for antiplatelet application — research tool context
Patent filings cover method of inhibiting platelet aggregation
Patent-protected use Platelet aggregation Cardiovascular therapeutics

Pharmacopoeial Impurity Status

4-Hydroxyvalsartan is codified in major pharmacopoeias as Valsartan Impurity I (also designated as Impurity A in some compendia), with a clearly defined acceptance criterion that governs its permissible level in valsartan active pharmaceutical ingredient. This regulatory specification quantitatively differentiates 4-hydroxyvalsartan from other valsartan-related substances and establishes its critical role in pharmaceutical quality assurance [1].

Impurity Limit
Class-level
≤1.0%
Pharmacopoeial acceptance criterion — supports QC reference standard selection
BP 2025 / Ph. Eur. valsartan monograph; Impurity A/I
Pharmaceutical impurity Pharmacopoeial standard Analytical quality control

4-Hydroxyvalsartan Application Scenarios


Pharmacopoeial Compliance Testing

Procure 4-hydroxyvalsartan as a certified reference standard (Valsartan Impurity I/Impurity A) for HPLC/LC-MS method development, system suitability testing, and quantitative impurity profiling in valsartan drug substance and drug product release testing. The compound's defined 1.0% pharmacopoeial acceptance limit [1] makes it essential for demonstrating analytical method specificity, establishing limit of quantitation (LOQ) parameters, and performing forced degradation studies to validate stability-indicating methods in accordance with ICH Q3A/Q3B guidelines.

Bioequivalence and Pharmacokinetic Studies

Utilize 4-hydroxyvalsartan as an analytical reference standard for the simultaneous quantification of valsartan and its major metabolite in human plasma. The validated SPE-HPLC-UV-fluorescence method achieving recoveries of 94.6–108.8% [2] demonstrates the feasibility of robust bioanalytical workflows. Given that 4-hydroxyvalsartan constitutes approximately 11% of circulating valsartan-related material following oral dosing [3], accurate metabolite quantification is critical for regulatory submissions in abbreviated new drug applications (ANDAs) and therapeutic drug monitoring protocols.

AT1-Independent Antiplatelet Mechanisms

Employ 4-hydroxyvalsartan as a selective pharmacological tool to dissect non-AT1-mediated antiplatelet effects. With a 200-fold reduction in AT1 receptor affinity compared to valsartan [4] yet demonstrably potent inhibition of collagen-induced platelet aggregation (P=0.0001) and modulation of platelet surface receptors including GP IIb/IIIa, vitronectin, and P-selectin [5], this compound enables researchers to isolate and characterize AT1-independent pathways of platelet inhibition without confounding angiotensin receptor blockade.

Drug Repurposing for Platelet Pathologies

Leverage 4-hydroxyvalsartan in drug discovery and repurposing programs focused on thrombotic and cardiovascular disorders. The compound's distinct patent protection covering platelet aggregation inhibition (WO2003094915A1, CA 2482541) [6] establishes a defined intellectual property landscape. Researchers investigating novel antiplatelet therapeutics or combination strategies for conditions such as acute coronary syndrome, ischemic stroke, and thrombotic microangiopathies can use 4-hydroxyvalsartan as a reference compound for benchmarking new chemical entities against a metabolite with validated antiplatelet activity.

Application
Selection Property
Validation Focus
Pharmacopoeial compliance testing
Certified impurity reference standard identity
HPLC/LC-MS method specificity and LOQ verification
Bioanalytical method validation
Metabolite quantification recovery range
Plasma matrix recovery and cross-validation review
AT1-independent pathway studies
Low AT1 receptor binding context
Platelet aggregation endpoint interpretation
Antiplatelet mechanism research
AT1-independent platelet inhibition profile
GP IIb/IIIa and P-selectin modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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